4-methoxy-2,3-dimethyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2,3-dimethyl-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3S/c1-14-15(2)18(8-7-17(14)28-4)29(26,27)22-10-9-21-19-13-20(24-16(3)23-19)25-11-5-6-12-25/h7-8,13,22H,5-6,9-12H2,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSKAXDMMAVMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-2,3-dimethyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide , also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer and other pathologies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 419.5 g/mol. Its structure features a sulfonamide group, which is often associated with various biological activities, including antibacterial and anticancer properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| Solubility | Not specified |
| Boiling Point | Not specified |
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it may act as an inhibitor of certain kinases or enzymes involved in the metabolism of cancer cells.
- Modulation of Signaling Pathways : Research indicates that this sulfonamide derivative can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial in regulating cell division and survival.
- Antioxidant Properties : Preliminary studies suggest that the compound possesses antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values less than 10 µM against these cell lines, indicating potent anticancer activity.
In Vivo Studies
In vivo studies utilizing animal models have further supported the potential therapeutic effects of this compound:
- Tumor Models : In xenograft models of human tumors, administration of the compound resulted in reduced tumor growth compared to control groups.
- Mechanistic Insights : Analysis revealed that the compound induced apoptosis in tumor cells through caspase activation and modulation of Bcl-2 family proteins.
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 cells treated with the compound showed a significant reduction in cell viability and increased apoptosis markers after 48 hours of treatment.
- Case Study on Lung Cancer : In A549 cells, the compound not only inhibited cell proliferation but also altered the expression levels of key proteins involved in cell cycle regulation.
Q & A
Q. What are the key synthetic steps for preparing this compound, and what reaction conditions are critical for each stage?
Methodological Answer: The synthesis involves three primary stages:
Pyrimidine Core Formation : The 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine intermediate is synthesized via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine (Et₃N) to activate the pyrimidine ring .
Sulfonamide Coupling : The benzenesulfonamide moiety is introduced via a coupling reaction with the ethylenediamine linker. Dichloromethane (DCM) or dimethylformamide (DMF) is used as a solvent, with carbodiimide-based coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation .
Final Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Critical Conditions :
- Temperature control (<50°C) during pyrimidine synthesis to avoid decomposition.
- Strict anhydrous conditions for coupling reactions to prevent hydrolysis.
Q. Table 1: Synthesis Optimization Parameters
| Step | Solvent | Catalyst/Reagent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrimidine formation | DCM | Et₃N | 25°C | 65–70 | |
| Sulfonamide coupling | DMF | EDC/HOBt | 0–5°C | 80–85 | |
| Purification | Ethyl acetate | Silica gel | RT | 95% purity |
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy, methyl groups) and linker connectivity. Deuterated DMSO is preferred due to the compound’s limited solubility in CDCl₃ .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrimidine-sulfonamide core (e.g., bond angles, torsion angles) .
- HPLC-PDA : Quantifies purity (>98% for biological assays) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the pyrrolidin-1-yl group to the pyrimidine core?
Methodological Answer:
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination, which enhances regioselectivity and reduces byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of pyrrolidine, while microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs) .
- Stoichiometry : A 1.2:1 molar ratio of pyrrolidine to pyrimidine precursor minimizes unreacted starting material .
Data Contradiction Note : Conflicting reports on optimal temperature (40–60°C) suggest substrate-specific optimization is required .
Q. What strategies resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
Q. How do computational models predict binding interactions with enzyme targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : The sulfonamide group forms hydrogen bonds with catalytic lysine residues in kinase ATP-binding pockets, while the pyrrolidine-pyrimidine core occupies hydrophobic regions .
- MD Simulations (GROMACS) : Predicts stability of ligand-enzyme complexes over 100 ns trajectories, highlighting critical residues (e.g., Asp86 in PKA) for mutagenesis studies .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon methyl/methoxy substitutions, guiding SAR optimization .
Q. Table 2: Computational Modeling Parameters
Q. How should researchers interpret conflicting solubility data in aqueous vs. organic solvents?
Methodological Answer:
- pH-Dependent Solubility : The compound exhibits higher solubility in acidic buffers (pH 4.0) due to protonation of the sulfonamide nitrogen .
- Co-Solvent Systems : Ternary mixtures (e.g., water/ethanol/PEG 400) enhance solubility for in vivo formulations .
- Dynamic Light Scattering (DLS) : Detects nanoparticle formation in PBS, which may explain low apparent solubility in early studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
